REACTION_CXSMILES
|
O.[NH2:2][C:3]1[CH:4]=[C:5](B(O)O)[CH:6]=[CH:7][CH:8]=1>C(O)(=O)C.C(Cl)(Cl)Cl>[CH:6]1[CH:5]=[CH:4][C:3]([N:2]([C:6]2[CH:5]=[CH:4][C:3]([NH2:2])=[CH:8][CH:7]=2)[C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=2)=[CH:8][CH:7]=1 |f:0.1|
|
Name
|
N,N′-Bis(m-(boronic acid)phenyl)-1,5-bis(phenyl)anthracene-2,3,6,7-tetracarboxyl diimide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1,5-bis(phenyl)anthracene-2,3,6,7-tetracarboxyl bisanhydride
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.99 g
|
Type
|
reactant
|
Smiles
|
O.NC=1C=C(C=CC1)B(O)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was reacted
|
Type
|
CUSTOM
|
Details
|
for coupling yielding a yellow solid
|
Type
|
DISSOLUTION
|
Details
|
Product was dissolved in and
|
Type
|
CUSTOM
|
Details
|
The chloroform was removed by vacuum filtration
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the final product, a yellow solid, was dried in a vacuum oven
|
Name
|
|
Type
|
|
Smiles
|
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |